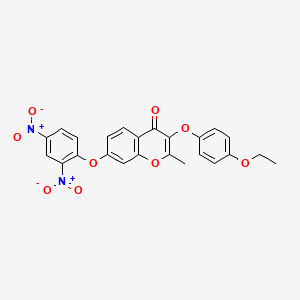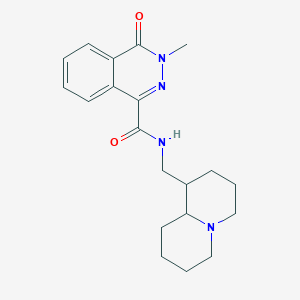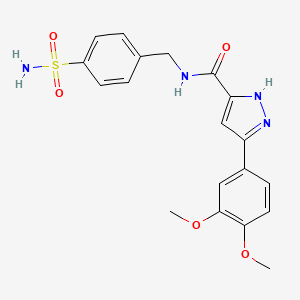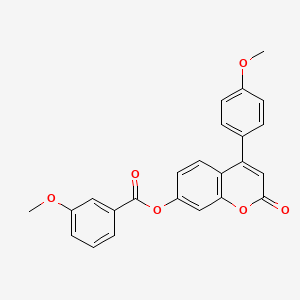![molecular formula C22H23N3O4 B11153444 3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4(3H)-one](/img/structure/B11153444.png)
3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazolinone core, a dihydroisoquinoline moiety, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4(3H)-one typically involves multi-step organic reactions One common method involves the Bischler-Napieralski reaction, which is used to form the dihydroisoquinoline ring systemThe methoxy groups are usually introduced via methylation reactions using reagents like methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction can lead to fully saturated analogs.
Scientific Research Applications
3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid
- 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile
Uniqueness
Compared to similar compounds, 3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4(3H)-one stands out due to its unique combination of functional groups and structural features.
Properties
Molecular Formula |
C22H23N3O4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4-one |
InChI |
InChI=1S/C22H23N3O4/c1-14-23-18-11-20(29-3)19(28-2)10-17(18)22(27)25(14)13-21(26)24-9-8-15-6-4-5-7-16(15)12-24/h4-7,10-11H,8-9,12-13H2,1-3H3 |
InChI Key |
LJLPUPWXWWWOPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)N3CCC4=CC=CC=C4C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B11153361.png)

![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycyl-L-phenylalanine](/img/structure/B11153369.png)

![4,7-dimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B11153378.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide](/img/structure/B11153383.png)
![10-(4-chlorophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11153399.png)

![9-hydroxy-7-methyl-8-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11153412.png)

![6-isopropyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11153430.png)
![7-[(2-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one](/img/structure/B11153432.png)
![ethyl 3-{6-chloro-4-methyl-7-[(2-methyl-1-naphthyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11153439.png)
methanone](/img/structure/B11153455.png)
